molecular formula C23H19BrN2O2S B5338026 N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5338026
M. Wt: 467.4 g/mol
InChI Key: WLNBESNIWUFMMC-KGENOOAVSA-N
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Description

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine-substituted aniline, a methylsulfanylphenyl group, and a benzamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Amination Reactions:

    Coupling Reactions: The formation of the enone structure via aldol condensation.

    Bromination: The selective bromination of the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aniline or benzamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methylsulfanyl substituents, along with the enone and benzamide moieties, make it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-29-20-12-10-16(11-13-20)14-21(26-22(27)17-6-3-2-4-7-17)23(28)25-19-9-5-8-18(24)15-19/h2-15H,1H3,(H,25,28)(H,26,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBESNIWUFMMC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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